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Compound of Interest

Compound Name: Azathioprine

Cat. No.: B366305 Get Quote

An In-depth Technical Guide to the Chemical Structure and Properties of Azathioprine

Chemical and Physical Properties
Azathioprine is a synthetic purine analogue, functioning as an immunosuppressive

antimetabolite.[1] It is an imidazolyl derivative of 6-mercaptopurine (6-MP) and shares many of

its biological effects.[1][2] Chemically, it is identified as 6-[(1-Methyl-4-nitro-1H-imidazol-5-

yl)thio]-1H-purine.[2][3] The substance appears as pale yellow crystals or a yellowish powder. It

is a prodrug that is converted in the body to its active metabolites, primarily 6-mercaptopurine.

Data Presentation: Chemical and Physical Properties
The key chemical and physical properties of azathioprine are summarized in the table below.
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Property Value Reference(s)

IUPAC Name
6-(3-methyl-5-nitroimidazol-4-

yl)sulfanyl-7H-purine

CAS Number 446-86-6

Molecular Formula C₉H₇N₇O₂S

Molecular Weight 277.27 g/mol

Appearance Pale yellow solid/crystals

Melting Point 238–245 °C (decomposes)

Solubility

- Practically insoluble in water-

Slightly soluble in ethanol and

chloroform- Soluble in alkaline

aqueous solutions (e.g., dilute

sodium hydroxide)- Soluble in

DMSO and dimethylformamide

pKa 7.87 - 8.2

Mechanism of Action
Azathioprine is a prodrug with no intrinsic activity; its immunosuppressive effects are mediated

by its metabolites. Upon administration, azathioprine is cleaved, primarily non-enzymatically

by glutathione and other sulfhydryl compounds, into 6-mercaptopurine (6-MP) and a

methylnitroimidazole moiety. The therapeutic activity of azathioprine stems from the

subsequent metabolic conversion of 6-MP into thioguanine nucleotides (TGNs).

The primary mechanisms of action are:

Inhibition of de novo Purine Synthesis: The 6-MP metabolite, thioinosine 5'-monophosphate

(TIMP), inhibits several enzymes in the de novo purine synthesis pathway, particularly

amidophosphoribosyltransferase, the first committed step. This blockade halts the production

of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are

essential for DNA and RNA synthesis. Rapidly proliferating cells, such as lymphocytes, are

highly dependent on this pathway and are therefore strongly affected.
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Incorporation into Nucleic Acids: TIMP is further metabolized to thioguanosine triphosphate

(TGTP) and thiodeoxyguanosine triphosphate (dTGTP). These fraudulent nucleotides are

incorporated into RNA and DNA, respectively, leading to disruption of nucleic acid structure

and function, cell cycle arrest, and ultimately, apoptosis.

Induction of T-Cell Apoptosis via Rac1 Inhibition: A key mechanism involves the modulation

of T-cell signaling. The active metabolite 6-thioguanine triphosphate (6-ThioGTP) binds to

the small GTPase, Rac1, a critical component of the CD28 co-stimulatory signaling pathway

in T-lymphocytes. This binding inhibits Rac1 activation, which in turn blocks downstream

signaling cascades involving MEK, NF-κB, and the anti-apoptotic protein Bcl-xL. This

effectively converts a co-stimulatory survival signal into an apoptotic signal, leading to the

programmed cell death of activated T-cells.

Cellular Uptake & Conversion

Immunosuppressive Effects
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Caption: Logical workflow of Azathioprine's conversion and subsequent mechanisms of

action.

Metabolic Pathways
The metabolism of azathioprine is complex, involving competing enzymatic pathways that

determine the balance between therapeutic efficacy and toxicity. After its initial conversion to 6-

MP, the metabolic fate is governed by three key enzymes.
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Key Enzymes and Metabolites
Enzyme Abbreviation Function

Metabolite(s)
Produced

Clinical
Relevance

Thiopurine S-

methyltransferas

e

TPMT

Catalyzes the S-

methylation of 6-

MP and other

thiopurine

intermediates,

leading to

inactive

metabolites.

6-

methylmercaptop

urine (6-MMP)

Genetic

polymorphism

leads to variable

enzyme activity,

affecting toxicity

risk

(myelosuppressi

on).

Xanthine

Oxidase
XO

Oxidizes 6-MP to

an inactive

metabolite that is

excreted.

6-thiouric acid (6-

TUA)

Inhibition by

allopurinol

increases 6-MP

levels, enhancing

both efficacy and

toxicity.

Hypoxanthine-

guanine

phosphoribosyltr

ansferase

HPRT

Anabolic

"salvage"

pathway that

converts 6-MP

into thioinosine

monophosphate

(TIMP), the

precursor to

active TGNs.

Thioinosine

monophosphate

(TIMP) -> 6-

thioguanine

nucleotides (6-

TGNs)

This is the

primary pathway

for the formation

of the

therapeutically

active

metabolites.

The interplay between these enzymes is critical. High TPMT activity can shunt 6-MP towards

the inactive 6-MMP, potentially reducing the formation of active 6-TGNs and leading to

therapeutic resistance. Conversely, low or deficient TPMT activity directs more 6-MP down the

HPRT pathway, increasing 6-TGN levels and the risk of severe, life-threatening

myelosuppression.
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Competing Metabolic Pathways
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Caption: The metabolic conversion of azathioprine into active and inactive metabolites.
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Pharmacodynamics and Pharmacogenetics
The primary pharmacodynamic effect of azathioprine is immunosuppression, achieved by

reducing the number and function of circulating T- and B-lymphocytes. The cytotoxic effects are

most pronounced on actively replicating cells, explaining its relative specificity for the

lymphocyte populations undergoing clonal expansion after antigen presentation. As previously

described, the inhibition of Rac1 in activated T-cells is a key pharmacodynamic mechanism that

contributes to its efficacy in autoimmune diseases and transplant rejection.

Pharmacogenetics, specifically variations in the TPMT gene, profoundly influence

azathioprine's pharmacodynamics. Individuals who are homozygous deficient for TPMT

(approx. 0.3% of the population) have a very high risk of severe toxicity due to the

accumulation of 6-TGNs. Heterozygous individuals (approx. 11%) have intermediate enzyme

activity and may also require dose adjustments. Therefore, TPMT genotyping or phenotyping is

often recommended before initiating therapy.
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Caption: Azathioprine metabolite (6-ThioGTP) inhibits Rac1, blocking T-cell co-stimulation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b366305?utm_src=pdf-body-img
https://www.benchchem.com/product/b366305?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b366305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic Properties
Azathioprine is well-absorbed following oral administration. Due to its extensive and rapid

metabolism, plasma levels of the parent drug are low and do not correlate well with clinical

effects. The therapeutic and toxic effects are more closely related to the intracellular

concentrations of thiopurine nucleotide metabolites in tissues.

Parameter Value Reference(s)

Bioavailability Well absorbed orally

Time to Peak (Tmax)
1-2 hours (for parent

drug/metabolites)

Protein Binding ~30%

Metabolism

Hepatic and intracellular

conversion to 6-MP and

subsequent metabolites

Elimination Half-life
~5 hours (decay rate for all

³⁵S-containing metabolites)

Excretion

Primarily renal, as inactive

metabolites (e.g., 6-thiouric

acid)

Experimental Protocols
Protocol: Determination of Azathioprine Metabolites by
HPLC-UV
This protocol outlines a high-performance liquid chromatography (HPLC) method with UV

detection for the simultaneous quantification of the key metabolites 6-thioguanine (hydrolyzed

from 6-TGNs) and 6-methylmercaptopurine (hydrolyzed from 6-MMPr) in red blood cells.

1. Sample Preparation (Erythrocyte Lysate): a. Collect whole blood in EDTA tubes. b. Isolate

red blood cells (RBCs) by centrifugation and removal of plasma and buffy coat. c. Lyse the

RBCs with a suitable lysing agent. d. To the lysate, add dithiothreitol (DTT) to protect the
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sulfhydryl groups of the metabolites. e. Add an internal standard (e.g., 5-bromouracil). f.

Precipitate proteins and hydrolyze the nucleotide metabolites to their base forms (6-TG and 6-

MMP) by adding perchloric acid. g. Centrifuge to pellet the precipitated protein and collect the

supernatant for analysis.

2. Chromatographic Conditions: a. HPLC System: A standard HPLC system with a tunable UV

detector. b. Column: Waters Cortecs C18 column (2.1 × 150 mm, 2.7 µm) or equivalent

reverse-phase column. c. Mobile Phase: A linear gradient using: i. Solvent A: Water with 0.01

mol/L ammonium acetate and 0.2% acetic acid. ii. Solvent B: Methanol. d. Flow Rate: 0.45

mL/min. e. Detection Wavelengths: i. 340 nm for 6-thioguanine (6-TG). ii. 303 nm for 6-

methylmercaptopurine (6-MMP). f. Run Time: Approximately 5.5 - 10 minutes.

3. Quantification: a. Prepare calibration curves using standards of known concentrations for 6-

TG (e.g., 0.15 to 15 µmol/L) and 6-MMP (e.g., 1 to 100 µmol/L). b. Construct the curves by

plotting the peak area ratio (analyte/internal standard) against concentration. c. Quantify the

metabolite concentrations in the patient samples by interpolating their peak area ratios from the

calibration curve.

Protocol: Measurement of Thiopurine S-
Methyltransferase (TPMT) Activity
This protocol describes a common method for determining TPMT enzyme activity in red blood

cells, which serves as a proxy for systemic TPMT status. The assay measures the rate of

conversion of 6-MP to 6-MMP.

1. Reagents and Materials: a. Red blood cell lysate (prepared as in 6.1a-c). b. Substrate

solution: 6-mercaptopurine (6-MP). c. Co-factor solution: S-adenosyl-L-methionine (SAM), the

methyl group donor. d. Reaction buffer (e.g., phosphate buffer with DTT). e. Stopping reagent

(e.g., perchloric acid). f. HPLC system for quantification of the product, 6-MMP.

2. Enzyme Reaction: a. Pre-incubate a known amount of RBC lysate protein with the reaction

buffer at 37°C. b. Initiate the reaction by adding the substrate (6-MP) and co-factor (SAM)

solutions. c. Incubate the mixture at 37°C for a defined period (e.g., 60 minutes). d. Terminate

the reaction by adding the stopping reagent (perchloric acid). e. Centrifuge to remove

precipitated proteins.
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3. Quantification of Product (6-MMP): a. Analyze the supernatant from step 2d using an

established HPLC method (similar to the one described in section 6.1) to quantify the amount

of 6-MMP produced.

4. Calculation of Activity: a. Calculate the amount of 6-MMP produced per unit of time per unit

of hemoglobin or protein in the lysate. b. Express the TPMT activity in units such as pmol of 6-

MMP / 10⁸ RBCs / hour or U/mL.
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Caption: Experimental workflow for the measurement of TPMT enzyme activity in RBCs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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